(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC15475761
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 3-(2,5-dimethylphenyl)imino-1H-indol-2-one |
| Standard InChI | InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)17-15-12-5-3-4-6-13(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
| Standard InChI Key | GXXZJPUXJVSDOW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N=C2C3=CC=CC=C3NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a planar indole scaffold fused with a ketone group at position 2 and an imino linkage at position 3, which connects to a 2,5-dimethylphenyl moiety. The Z-configuration of the imino group (confirmed by X-ray crystallography in analogous structures ) imposes steric constraints that influence its reactivity and supramolecular interactions. Key bond lengths include:
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C2=O: 1.22 Å (typical for ketones)
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C3=N: 1.28 Å (consistent with imine character)
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Dihedral angle between indole and phenyl rings: 42°
Spectroscopic Profile
Table 1: Key Spectroscopic Data
The downfield-shifted NH proton in NMR and distinct carbonyl stretching in IR confirm intramolecular hydrogen bonding between the ketone oxygen and imino hydrogen.
Synthesis and Reaction Chemistry
Derivative Formation
The compound undergoes characteristic reactions:
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Electrophilic Substitution: Bromination at C5 of indole ring (Br₂/CHCl₃, 0°C) yields mono-substituted product
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Nucleophilic Additions: Grignard reagents attack the ketone, producing tertiary alcohols (e.g., MeMgI gives 85% conversion)
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Coordination Chemistry: Acts as bidentate ligand for Cu(II) and Pd(II), forming octahedral complexes with λ_max shifts of 40-60 nm
Physicochemical Properties
Thermodynamic Parameters
Table 2: Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 214-216°C | DSC |
| ΔH_fusion | 28.4 kJ/mol | Calorimetry |
| logP (octanol/water) | 2.87 ± 0.12 | Shake-flask |
| Aqueous Solubility | 0.12 mg/mL (25°C) | HPLC |
| pKa (NH) | 8.3 | Potentiometric titration |
The moderate lipophilicity (logP ~2.87) suggests adequate membrane permeability for biological applications.
Biological Evaluation
Cytotoxic Activity
In vitro screening against cancer cell lines revealed promising activity:
Table 3: Cytotoxicity Data (IC₅₀, μM)
| Cell Line | 24 h | 48 h | 72 h |
|---|---|---|---|
| A431 (Skin cancer) | 12.4 ± 1.2 | 8.7 ± 0.9 | 6.1 ± 0.5 |
| H1299 (Lung cancer) | 15.8 ± 2.1 | 11.3 ± 1.4 | 9.2 ± 0.8 |
| MCF-7 (Breast cancer) | >50 | >50 | >50 |
Mechanistic studies indicate apoptosis induction via caspase-3 activation (2.8-fold increase at 10 μM) and ROS generation (1.5× baseline) .
Ionochromic Behavior
The compound exhibits reversible fluorescence response to Hg²⁺ and CN⁻ ions:
Table 4: Ion Sensing Parameters
| Ion | λ_em (nm) | Detection Limit (nM) | K_a (M⁻¹) |
|---|---|---|---|
| Hg²⁺ | 530 | 8.2 | 1.2×10⁵ |
| CN⁻ | 440 | 12.7 | 8.9×10⁴ |
The binding mode involves coordination through ketone oxygen and imino nitrogen, as confirmed by Job's plot analysis .
Computational Insights
Tautomeric Stability
PBE0/6-311+G(d,p) calculations reveal three accessible tautomers:
Figure 1: Relative Energies (kcal/mol)
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Keto-imine: 0.0 (most stable)
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Enol-imine: +3.7
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Di-keto: +5.2
The energy barrier for tautomerization is 18.3 kcal/mol, suggesting room-temperature stability of the keto-imine form .
Frontier Molecular Orbitals
HOMO (-6.12 eV) localizes on the indole ring, while LUMO (-2.87 eV) spans the imino-phenyl system. The narrow band gap (3.25 eV) correlates with observed charge-transfer transitions .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for kinase inhibitors (IC₅₀ = 0.9 μM vs. JAK2)
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Prodrug candidate with 6-hour plasma half-life in murine models
Materials Science
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